molecular formula C11H16N2O B141550 1-(Pyridin-3-ylmethyl)piperidin-3-ol CAS No. 130054-54-5

1-(Pyridin-3-ylmethyl)piperidin-3-ol

Cat. No.: B141550
CAS No.: 130054-54-5
M. Wt: 192.26 g/mol
InChI Key: OXMGNUKXSWZDCD-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with piperidin-3-ol in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(Pyridin-3-ylmethyl)piperidin-4-ol
  • 1-(Pyridin-3-ylmethyl)piperidin-3-one
  • 1-(Piperidin-3-ylmethyl)piperidin-3-ol

Comparison: 1-(Pyridin-3-ylmethyl)piperidin-3-ol is unique due to the presence of both a pyridine ring and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged in specific research and industrial contexts .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-4-2-6-13(9-11)8-10-3-1-5-12-7-10/h1,3,5,7,11,14H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMGNUKXSWZDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397204
Record name 1-(pyridin-3-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130054-54-5
Record name 1-(pyridin-3-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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